2,3,4-Trichlorotoluene
CAS No.: 7359-72-0
Cat. No.: VC2404555
Molecular Formula: C7H5Cl3
Molecular Weight: 195.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7359-72-0 |
|---|---|
| Molecular Formula | C7H5Cl3 |
| Molecular Weight | 195.5 g/mol |
| IUPAC Name | 1,2,3-trichloro-4-methylbenzene |
| Standard InChI | InChI=1S/C7H5Cl3/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3 |
| Standard InChI Key | LHOGNQZQKDZOBP-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=C(C=C1)Cl)Cl)Cl |
| Canonical SMILES | CC1=C(C(=C(C=C1)Cl)Cl)Cl |
| Boiling Point | 244.0 °C |
| Melting Point | 43.5 °C |
Introduction
Chemical Identity and Structure
2,3,4-Trichlorotoluene belongs to the family of organochlorine compounds, specifically classified as aryl chlorides with the molecular formula C₇H₅Cl₃ . It is characterized by a benzene ring with a methyl group and three chlorine atoms at positions 2, 3, and 4 of the aromatic ring. The compound is also known by its systematic name 1,2,3-trichloro-4-methylbenzene .
The compound represents one of six possible constitutional isomers of trichlorotoluene, which differ in the relative positions of the three chlorine substituents around the benzene ring . These positional variations significantly affect the physical properties and chemical behavior of each isomer.
Structural Information
The structural characteristics of 2,3,4-trichlorotoluene are defined by the following identifiers:
| Parameter | Value |
|---|---|
| CAS Registry Number | 7359-72-0 |
| Molecular Formula | C₇H₅Cl₃ |
| SMILES Notation | CC1=C(C(=C(C=C1)Cl)Cl)Cl |
| InChI | InChI=1S/C7H5Cl3/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3 |
| InChIKey | LHOGNQZQKDZOBP-UHFFFAOYSA-N |
Table 1: Structural identifiers of 2,3,4-trichlorotoluene
The arrangement of chlorine atoms at positions 2, 3, and 4 creates a distinct electronic distribution and steric environment that influences the compound's reactivity patterns and chemical behavior.
Physical and Chemical Properties
2,3,4-Trichlorotoluene exists as a white to off-white solid at standard room temperature . Its physical state and properties are important considerations for handling, storage, and applications in various chemical processes.
Physical Properties
The key physical properties of 2,3,4-trichlorotoluene are summarized in the following table:
| Property | Value |
|---|---|
| Physical State | Solid at room temperature |
| Color | White to off-white |
| Melting Point | 43°C (43.0°C) |
| Boiling Point | 244°C (249.3°C)* |
| Density | 1.38 g/cm³ |
| Refractive Index | 1.559 |
| Flash Point | 153.8°C |
Table 2: Physical properties of 2,3,4-trichlorotoluene
*Note: There is a slight discrepancy in the reported boiling point between different sources, with values ranging from 244°C to 249.3°C.
Chemical Properties
2,3,4-Trichlorotoluene demonstrates solubility characteristics typical of halogenated aromatic compounds:
| Solubility Parameter | Description |
|---|---|
| Chloroform | Sparingly soluble |
| Methanol | Slightly soluble |
| Water | Insoluble |
Table 3: Solubility characteristics of 2,3,4-trichlorotoluene
The compound also has the following chemical parameters:
| Parameter | Value |
|---|---|
| LogP | 3.95520 |
| Exact Mass | 193.94600 |
| Molecular Weight | 195.47400 |
Table 4: Chemical parameters of 2,3,4-trichlorotoluene
The relatively high LogP value (3.95520) indicates that 2,3,4-trichlorotoluene is lipophilic, which is consistent with its limited solubility in polar solvents like methanol and its insolubility in water .
Synthesis and Production Methods
The production of 2,3,4-trichlorotoluene typically involves chlorination of toluene or simpler chlorinated toluene derivatives. Several approaches have been developed and optimized for industrial and laboratory-scale synthesis.
Direct Chlorination
2,3,4-Trichlorotoluene can be synthesized through direct chlorination of toluene using controlled reaction conditions. This process typically involves:
-
Treatment of toluene with three equivalents of chlorine
-
Use of Lewis acid catalysts to direct chlorination to specific positions
-
Careful temperature and reaction time control to achieve selectivity
The synthesis of 2,3,4-trichlorotoluene, along with other isomers (2,3,6-, 2,4,5-, and 2,4,6-trichlorotoluene), follows the general pattern of electrophilic aromatic substitution reactions of substituted benzenes .
Comparative Analysis of Trichlorotoluene Isomers
As one of six possible trichlorotoluene isomers, 2,3,4-trichlorotoluene exhibits distinct properties that differentiate it from its constitutional isomers. Understanding these differences is crucial for applications requiring specific isomers.
| Isomer | CAS Number | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|
| 2,3,4-Trichlorotoluene | 7359-72-0 | 42.9 | 249.3 |
| 2,3,5-Trichlorotoluene | 56961-86-5 | 44.65 | 240.4 |
| 2,3,6-Trichlorotoluene | 2077-46-5 | 42.95 | 241.8 |
| 2,4,5-Trichlorotoluene | 6639-30-1 | 79.95 | 240.5 |
| 2,4,6-Trichlorotoluene | 23749-65-7 | 32.0 | 235.4 |
| 3,4,5-Trichlorotoluene | 21472-86-0 | 44.85 | 248.3 |
Table 5: Comparative properties of trichlorotoluene isomers
This comparison reveals that 2,3,4-trichlorotoluene has a moderate melting point among the isomers, but one of the highest boiling points, suggesting stronger intermolecular forces in the liquid state compared to some other isomers.
Analytical Characterization
2,3,4-Trichlorotoluene can be identified and quantified using various analytical techniques. These methods are essential for quality control, environmental monitoring, and research applications.
Mass Spectrometry Data
Collision cross-section (CCS) predictions provide valuable data for mass spectrometric analysis of 2,3,4-trichlorotoluene:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 194.95296 | 133.3 |
| [M+Na]⁺ | 216.93490 | 150.0 |
| [M+NH₄]⁺ | 211.97950 | 143.8 |
| [M+K]⁺ | 232.90884 | 141.0 |
| [M-H]⁻ | 192.93840 | 136.3 |
| [M+Na-2H]⁻ | 214.92035 | 141.7 |
| [M]⁺ | 193.94513 | 137.6 |
| [M]⁻ | 193.94623 | 137.6 |
Table 6: Predicted collision cross-section data for mass spectrometric analysis of 2,3,4-trichlorotoluene
These values are particularly useful for analytical laboratories conducting liquid chromatography-mass spectrometry (LC-MS) analyses of environmental or industrial samples containing 2,3,4-trichlorotoluene.
| Exposure Route | Precautionary Measure |
|---|---|
| General | Wash face, hands, and exposed skin thoroughly after handling |
| Inhalation | Avoid breathing dust, fume, gas, mist, vapors, and spray; Use only outdoors or in a well-ventilated area |
| Skin Contact | Wear protective gloves; If skin irritation occurs, seek medical advice |
| Eye Contact | Rinse cautiously with water for several minutes; Remove contact lenses if present and easy to do; Continue rinsing; If eye irritation persists, get medical advice |
| Storage | Store in a well-ventilated place; Keep container tightly closed; Store locked up |
| Disposal | Dispose of contents and container at an approved waste disposal plant |
Table 7: Safety precautions for handling 2,3,4-trichlorotoluene
While detailed toxicity data (such as LD₅₀ values) appears limited in the available literature, the compound should be treated as potentially harmful based on its structural similarity to other chlorinated aromatic compounds.
Environmental Considerations
2,3,4-Trichlorotoluene, like other chlorinated aromatic compounds, has potential environmental implications that warrant consideration.
Environmental Persistence
While specific data on the environmental fate of 2,3,4-trichlorotoluene is limited, chlorinated aromatic compounds generally exhibit persistence in the environment due to their resistance to biodegradation. The compound's lipophilicity (LogP of 3.95520) suggests potential for bioaccumulation in fatty tissues of organisms .
Industrial and Research Applications
2,3,4-Trichlorotoluene serves as an important intermediate in various industrial and research applications.
Chemical Synthesis
The compound is primarily used in chemical synthesis as:
-
An intermediate for the preparation of more complex organic compounds
-
A precursor in the synthesis of specialized chemicals
-
A reference standard for analytical methods, particularly in environmental and forensic applications
While detailed information on specific end products is limited in the available literature, the compound's well-defined structure makes it valuable in organic synthesis requiring chlorinated aromatic precursors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume